3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
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Overview
Description
3-(2-Fluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: is a chemical compound known for its unique bicyclic structure, which consists of a bicyclo[111]pentane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: This can be achieved through a [1.1.1]propellane intermediate, which is then subjected to a series of reactions to introduce the fluoroethyl group.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluoroalkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential therapeutic applications, including as a precursor for drug candidates targeting specific biological pathways.
Industry:
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The fluoroethyl group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: Lacks the fluoroethyl group, resulting in different chemical properties and reactivity.
3-(2-Chloroethyl)bicyclo[1.1.1]pentan-1-amine:
Uniqueness:
- The presence of the fluoroethyl group in 3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride imparts unique chemical properties, such as increased stability and specific reactivity patterns, making it distinct from its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Properties
CAS No. |
2703781-26-2 |
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Molecular Formula |
C7H13ClFN |
Molecular Weight |
165.63 g/mol |
IUPAC Name |
3-(2-fluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H12FN.ClH/c8-2-1-6-3-7(9,4-6)5-6;/h1-5,9H2;1H |
InChI Key |
WQXHUSBYUKGNJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)N)CCF.Cl |
Purity |
95 |
Origin of Product |
United States |
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